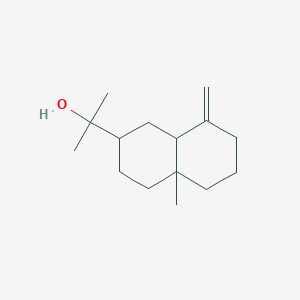

Beta-Eudesmol

Übersicht

Beschreibung

Beta-Eudesmol: ist ein Sesquiterpenoid-Alkohol, der in verschiedenen Pflanzen vorkommt, darunter Teucrium ramosissimum, Atractylodes chinensis und Amyris balsamifera . Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, krebshemmende und neuroprotektive Wirkungen .

Wissenschaftliche Forschungsanwendungen

Beta-eudesmol has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various sesquiterpenoids and other complex molecules.

Biology: Studied for its effects on cell proliferation, adhesion, and migration, particularly in cancer cells.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties

Industry: Utilized in the production of pharmaceuticals and cosmetics due to its bioactive properties

Wirkmechanismus

- The downstream effects involve impaired nerve-evoked twitch tension and altered endplate potentials .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Beta-Eudesmol interacts with various enzymes and proteins. It has been found to interact with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and skin aging . This compound decreases NF-κB activity, leading to a decrease in the gene expression of interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), both of which are related to inflammatory response .

Cellular Effects

This compound has various effects on cells and cellular processes. It has been found to have antioxidation, anti-inflammatory, and cell preservation effects on human dermal fibroblasts . It also increases cell viability and attenuates the changes in relative levels caused by H2O2 treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the transcriptional activity of NF-κB, thereby hindering the collapse of collagen . It also regulates the gene expression of tissue inhibitors of metalloproteinase (TIMP)-1, which hinders matrix metalloproteinase (MMP), and alters the gene expression of collagen type I alpha 1 (COL1A1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to increase cell viability in a dose-dependent manner . It also shows protective transition forms depending on its concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to stimulate an increase in appetite through TRPA1 . The physiological effects of this compound, such as incremental increase in food intake, ghrelin elevation, and activation of gastric vagal nerve activity, were significantly reduced in TRPA1 knockout rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and affects metabolic flux or metabolite levels .

Subcellular Localization

It is known to interact with various biomolecules and affect gene expression , but the specifics of these interactions and their effects on subcellular localization are not yet clear.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Beta-Eudesmol kann aus dem im Handel erhältlichen Amyris balsamifera-Öl synthetisiert werden, das etwa 8% this compound enthält . Die Isolierung erfolgt in einem zweistufigen Verfahren: Vakuumdestillation des gesamten Öls, gefolgt von Flüssigchromatographie unter mittlerem Druck unter Verwendung einer mit AgNO3 imprägnierten Kieselgel-Stationärphase .

Industrielle Produktionsverfahren: Die In-vitro-Produktion von this compound kann durch Adventivwurzelkultur von Atractylodes chinensis erreicht werden . Die Wurzeln werden auf Murashige- und Skoog-Festmedium mit Naphthalinessigsäure und Saccharose induziert, gefolgt von Suspensionskultur in flüssigem Medium, das mit Indol-3-Buttersäure, Naphthalinessigsäure und Saccharose versetzt ist .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Substitutionsreaktionen können mit Halogenen oder anderen Elektrophilen unter sauren oder basischen Bedingungen stattfinden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Alkohole und substituierte Sesquiterpenoide .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Wird auf seine entzündungshemmenden, krebshemmenden und neuroprotektiven Eigenschaften untersucht

Industrie: Wird aufgrund seiner bioaktiven Eigenschaften bei der Herstellung von Arzneimitteln und Kosmetika eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Entzündungshemmend: Hemmt den NF-κB-Signalweg und reduziert die Expression von proinflammatorischen Zytokinen wie Interleukin 1 Beta und Tumornekrosefaktor-Alpha.

Krebshemmend: Unterdrückt das Tumorwachstum durch Hemmung der Neovaskularisierung und der Tumorzellproliferation.

Neuroprotektiv: Blockiert nikotinische Acetylcholinrezeptorkanäle und reduziert so die nerveninduzierte Zuckungsspannung und den intrazellulären Kalziumspiegel.

Analyse Chemischer Reaktionen

Types of Reactions: Beta-eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens or other electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sesquiterpenoids .

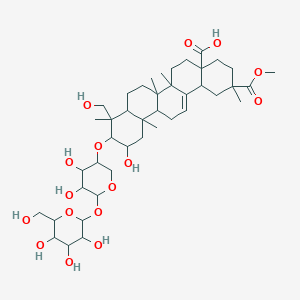

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Alpha-Eudesmol: Ein Strukturisomer von Beta-Eudesmol mit vergleichbaren biologischen Aktivitäten.

Gamma-Eudesmol: Ein weiteres Isomer mit unterschiedlichen pharmakologischen Wirkungen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen molekularen Struktur, die es ihm ermöglicht, mit einer Vielzahl von biologischen Zielen und Signalwegen zu interagieren, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht .

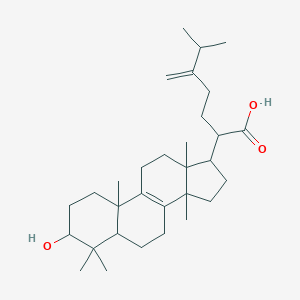

Eigenschaften

CAS-Nummer |

473-15-4 |

|---|---|

Molekularformel |

C15H28O |

Molekulargewicht |

224.38 g/mol |

IUPAC-Name |

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |

InChI-Schlüssel |

YJHVMPKSUPGGPZ-GUIRCDHDSA-N |

SMILES |

CC12CCCC(=C)C1CC(CC2)C(C)(C)O |

Isomerische SMILES |

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |

Kanonische SMILES |

CC1CCCC2(C1CC(CC2)C(C)(C)O)C |

Key on ui other cas no. |

473-15-4 |

Piktogramme |

Irritant |

Synonyme |

(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that this compound might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]

A: this compound has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] this compound also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []

A: this compound demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []

A: this compound inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] this compound also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []

ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize this compound. [, , ] These techniques provide detailed information about its structure and confirm its identity.

ANone: The provided research papers do not focus on the catalytic properties of this compound. Therefore, we cannot answer questions related to this aspect.

A: Yes, molecular docking studies have investigated this compound's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of this compound to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than this compound. []

A: Studies using synthesized this compound derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.